

Application Notes and Protocols: Detonation Properties of 1,1,1-Trinitropropane

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Compound of Interest		
Compound Name:	1,1,1-Trinitropropane	
Cat. No.:	B15490958	Get Quote

Disclaimer: Experimental data on the detonation properties of **1,1,1-Trinitropropane** is not readily available in the public domain. The following application notes and protocols are based on general methodologies for characterizing explosive materials and computational predictions for compounds of this nature. Researchers should exercise extreme caution and adhere to all laboratory safety protocols when handling energetic materials.

Introduction

1,1,1-Trinitropropane is a nitroalkane with the chemical formula C₃H₅N₃O₆. Its structure, featuring three nitro groups on a single carbon atom, suggests it is an energetic material. A comprehensive understanding of its detonation properties is crucial for safety, handling, and potential applications. This document outlines the standard experimental and computational protocols for evaluating key detonation parameters such as detonation velocity, detonation pressure, and sensitivity to mechanical stimuli.

Chemical and Physical Properties of 1,1,1-Trinitropropane

While experimental detonation properties are scarce, some basic chemical information for **1,1,1-Trinitropropane** is available from chemical databases.



Property	Value	Source
IUPAC Name	1,1,1-trinitropropane	[1]
Molecular Formula	C3H5N3O6	[1]
Molecular Weight	179.09 g/mol	[1]
SMILES	CCC(C(N(=O)=O) (N(=O)=O)N(=O)=O)	[1]
InChIKey	WFNMEOVAYOYUJO- UHFFFAOYSA-N	[1]
CAS Number	5437-63-8	[1]

Protocols for Determination of Detonation Properties

The following are generalized experimental protocols for determining the detonation properties of energetic materials.

The synthesis of polynitroalkanes can be challenging. An attempted synthesis of the related isomer, 1,2,3-trinitropropane, by reacting 1,2,3-tribromopropane with silver nitrite resulted in pyrolytic decomposition at elevated temperatures, indicating the potential instability of such compounds during synthesis[2]. A potential synthetic route to **1,1,1-trinitropropane** could involve the nitration of a suitable propane precursor. However, specific, validated synthesis protocols for **1,1,1-trinitropropane** are not readily found in open literature. A generalized approach for the synthesis of a similar compound, **1,1,1-trimethylolpropane** trinitrate, involves the nitration of the parent alcohol with 98% nitric acid at a controlled temperature[3].

The detonation velocity is the speed at which the detonation wave propagates through the explosive.

Methodology: D'Autriche Method

- A cylindrical charge of the explosive of a known diameter and density is prepared.
- Two detonators are placed at each end of the charge.



- A detonating cord of a known detonation velocity is inserted into two points along the length of the explosive charge at a precisely measured distance.
- The other ends of the two pieces of detonating cord are brought together to a witness plate (e.g., a lead or steel plate).
- One of the main detonators is initiated.
- The detonation wave in the explosive charge will initiate the two lengths of detonating cord at different times, proportional to the distance between them.
- The two detonation waves in the cords will meet at a specific point on the witness plate,
 creating a distinct mark.
- The position of this mark relative to the center of the witness plate is used to calculate the time difference of initiation of the two cords.
- The detonation velocity (D) is then calculated using the formula: D = (L * V) / (2 * X), where L is the distance between the two insertion points on the explosive charge, V is the known detonation velocity of the detonating cord, and X is the distance from the center of the witness plate to the impact mark.

Detonation pressure is the pressure of the shock wave at the detonation front.

Methodology: Underwater Explosion Test

- A spherical or cylindrical charge of the explosive of known mass and density is suspended in a large tank of water.
- Pressure transducers are placed at known distances from the charge.
- The explosive charge is detonated.
- The pressure transducers record the pressure-time history of the shock wave propagating through the water.
- The peak pressure and other shock wave parameters are measured.



 The detonation pressure can be calculated from the shock wave data using hydrodynamic equations.

Impact sensitivity measures the ease of initiation of an explosive by impact.

Methodology: Drop Weight Impact Test (e.g., Bruceton Method)

- A small, precisely weighed sample of the explosive is placed on an anvil.
- A standard weight is dropped from a known height onto a striker that is in contact with the sample.
- · A series of tests are conducted at various drop heights.
- The "go" (explosion) or "no-go" (no explosion) result for each test is recorded.
- The Bruceton "up-and-down" method is often used, where the height for the next test is decreased after a "go" and increased after a "no-go" by a constant increment.
- The results are statistically analyzed to determine the height at which there is a 50% probability of initiation (H₅₀). A lower H₅₀ value indicates a more sensitive explosive.

Friction sensitivity measures the ease of initiation of an explosive by frictional forces.

Methodology: BAM Friction Test

- A small sample of the explosive is spread on a porcelain plate.
- A porcelain peg is placed on the sample.
- A weighted lever arm applies a known load to the peg.
- The porcelain plate is moved back and forth under the stationary peg.
- Tests are conducted with increasing loads until an ignition (explosion, flame, or smoke) is observed.



• The friction sensitivity is reported as the smallest load at which an ignition occurs in a specified number of trials.

Computational Prediction of Detonation Properties

Due to the hazards and costs associated with experimental testing, computational methods are often used to predict the detonation properties of new energetic materials.

The Kamlet-Jacobs (K-J) equations are a set of empirical formulas used to estimate the detonation velocity and pressure of C-H-N-O explosives[4][5]. These equations require the explosive's elemental composition, heat of formation, and loading density as inputs.

- Detonation Velocity (D): D = 1.01 * (N * \bar{M} ^0.5 * Q^0.5)^0.5 * (1 + 1.30 * ρ)
- Detonation Pressure (P): $P = 1.558 * \rho^2 * N * \bar{M}^0.5 * Q^0.5$

Where:

- N = moles of gaseous detonation products per gram of explosive
- \overline{M} = average molecular weight of the gaseous products
- Q = heat of detonation (in cal/g)
- ρ = loading density of the explosive (in g/cm³)

Specialized software packages are used for more sophisticated predictions of detonation properties. These programs often use thermochemical codes based on equations of state to model the behavior of detonation products. A commonly used program is EXPLO5[6][7]. These tools can provide more accurate predictions of detonation parameters.

Predicted Detonation Properties of **1,1,1-Trinitropropane** (Illustrative)

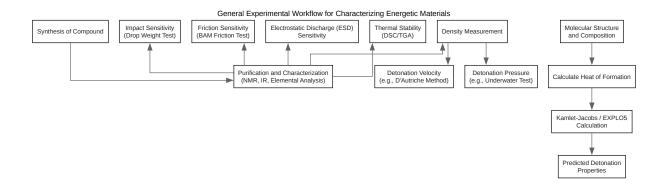
The following table provides illustrative predicted values for **1,1,1-Trinitropropane** based on computational methods. These are not experimental values. The density is a crucial input and is often estimated based on the molecular structure if an experimental value is unavailable.



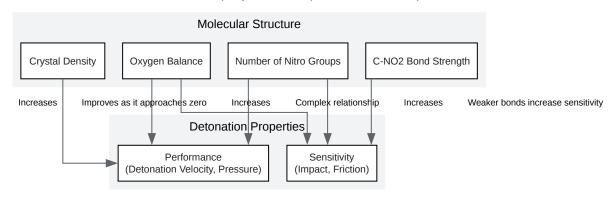
Property	Predicted Value (Illustrative)	Method
Density (ρ)	~1.5 - 1.6 g/cm³	Group contribution methods
Heat of Formation (ΔHf)	Quantum chemical calculations	
Detonation Velocity (D)	~7,000 - 8,000 m/s	Kamlet-Jacobs / EXPLO5
Detonation Pressure (P)	~20 - 25 GPa	Kamlet-Jacobs / EXPLO5

Visualizations





Structure-Property Relationships in Nitroalkane Explosives



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